4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a chemical compound with the molecular formula C6H8F2N4O It is a pyrazole derivative, characterized by the presence of an amino group at the 4-position, a difluoroethyl group at the 1-position, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination and carboxamidation: The amino group and carboxamide group can be introduced through subsequent reactions involving amination and carboxamidation reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives and other oxidized products.
Reduction: Formation of amines and other reduced forms.
Substitution: Introduction of various functional groups, leading to a wide range of substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Biology:
Enzyme inhibition studies: The compound can be used in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving pyrazole derivatives.
Medicine:
Drug development: Due to its potential biological activity, the compound is of interest in drug development, particularly for the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Agricultural chemicals: The compound may find applications in the development of new agricultural chemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the pyrazole ring and difluoroethyl group, they differ in the position and nature of the substituents, such as the carboxamide group and other functional groups.
- Unique Properties: The specific arrangement of functional groups in 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-12-5(6(10)13)3(9)1-11-12/h1,4H,2,9H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWITQNWYHSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.